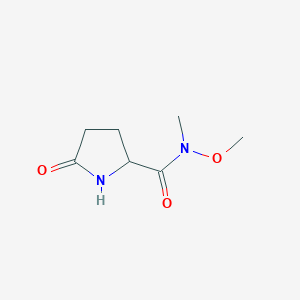

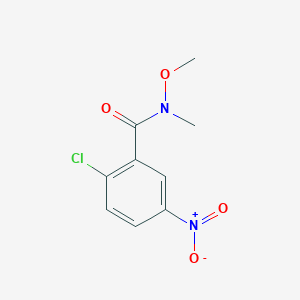

![molecular formula C11H22N2O2 B6340230 Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate CAS No. 1221342-49-9](/img/structure/B6340230.png)

Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” is a chemical compound with the molecular formula C11H22N2O2 . It belongs to the class of organic compounds known as valine and derivatives .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

“Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” has a molecular weight of 214.3 . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用

Synthesis and Intermediate Use

Key Intermediate in Antibiotic Preparation : Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate is utilized as a key intermediate in the preparation of antibiotics like premafloxacin. This process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting its role in developing veterinary antibiotics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Enamine Chemistry : It is also involved in enamine chemistry, particularly in the reduction of enaminones to produce various aldehydes and esters. Such chemical transformations demonstrate its versatility in organic synthesis (Carlsson & Lawesson, 1982).

Therapeutic Research

Treatment of Idiopathic Pulmonary Fibrosis : The compound is a component in the synthesis of potential therapeutic agents for treating idiopathic pulmonary fibrosis. The synthesis involves complex steps like alkylation and asymmetric Rh-catalyzed addition, underscoring its potential in medicinal chemistry (Anderson et al., 2016).

Development of Anticonvulsant and Antinociceptive Drugs : It has been used to synthesize hybrid anticonvulsants combining chemical fragments of known antiepileptic drugs. This highlights its role in developing novel treatments for epilepsy and pain (Kamiński et al., 2016).

Catalysis and Organic Reactions

Catalysis in Organic Synthesis : It acts as a catalyst in organic reactions, like the organocatalytic asymmetric direct aldol reactions, to produce high yield and enantiomerically enriched products. This application is significant in the field of green chemistry (Funabiki et al., 2011).

Divergent Synthesis of Organic Compounds : Its use in divergent synthesis of pyrrolidines, pyridazines, and 1-amino-pyrroles demonstrates its versatility in creating a range of organic compounds under different reaction conditions (Rossi et al., 2007).

将来の方向性

The future directions for “Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” and similar compounds lie in their potential use in the treatment of human diseases . The ability to modify the physicochemical parameters of these compounds makes them useful tools for obtaining the best ADME/Tox results for drug candidates .

特性

IUPAC Name |

methyl 3-(2-pyrrolidin-1-ylethylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(9-11(14)15-2)12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHLIWJPVRUEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCN1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)

![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)

![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)